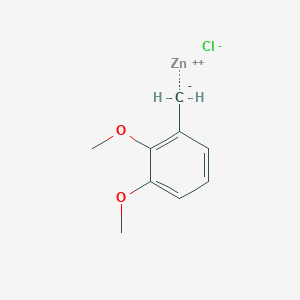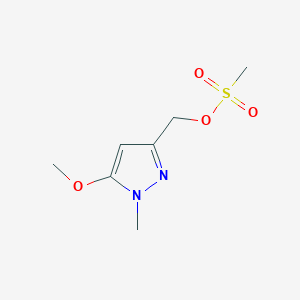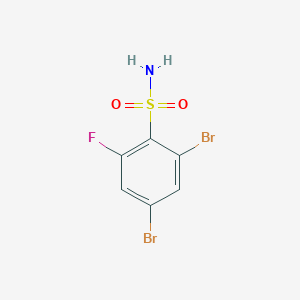
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetic acid esterified with a phenyl group substituted with bis(2-chloroethyl)amino groups and a 2-hydroxy-1,3-propanediyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester typically involves multiple steps. One common method includes the esterification of acetic acid with a phenyl group substituted with bis(2-chloroethyl)amino groups. This reaction is often carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency.
化学反应分析
Types of Reactions
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups are known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in the context of its potential anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, methyl ester
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, ethyl ester
- Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, propyl ester
Uniqueness
Acetic acid, (p-(bis(2-chloroethyl)amino)phenyl)-, 2-hydroxy-1,3-propanediyl ester is unique due to the presence of the 2-hydroxy-1,3-propanediyl moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
38358-06-4 |
|---|---|
分子式 |
C27H34Cl4N2O5 |
分子量 |
608.4 g/mol |
IUPAC 名称 |
[3-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxy-2-hydroxypropyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C27H34Cl4N2O5/c28-9-13-32(14-10-29)23-5-1-21(2-6-23)17-26(35)37-19-25(34)20-38-27(36)18-22-3-7-24(8-4-22)33(15-11-30)16-12-31/h1-8,25,34H,9-20H2 |
InChI 键 |
TUMJLXBPWBHUJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)OCC(COC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


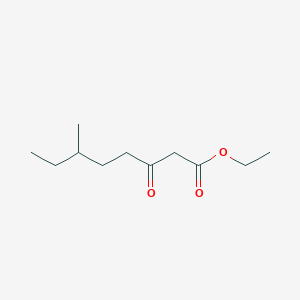
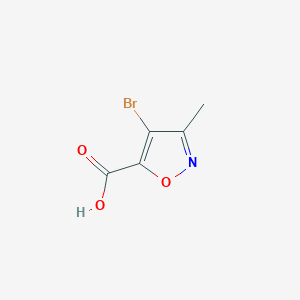
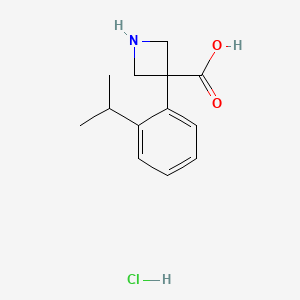
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
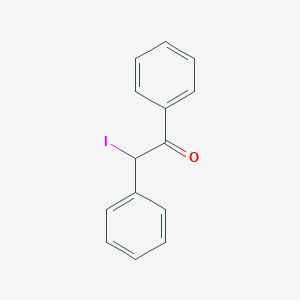
![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
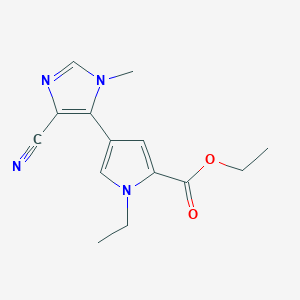
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
